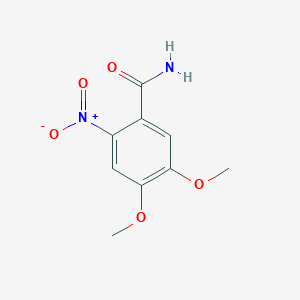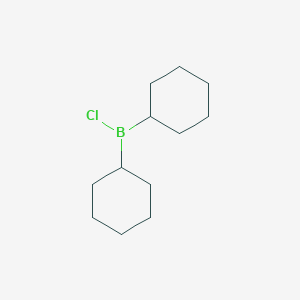
二环己基氯硼烷
概述
描述
Chlorodicyclohexylborane, also known as dicyclohexylboron chloride, is an organoboron compound with the molecular formula (C6H11)2BCl. It is a colorless liquid that is widely used in organic synthesis due to its unique reactivity and selectivity. The compound is particularly valued for its role in regio- and stereoselective enolboration of ketones and other carbonyl derivatives .
科学研究应用
Chlorodicyclohexylborane has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents due to its ability to form complex molecular structures.
Industry: Chlorodicyclohexylborane is used in the production of fine chemicals, polymers, and materials with specific properties
安全和危害
Chlorodicyclohexylborane is classified as a flammable liquid (Category 2), pyrophoric liquid (Category 1), and skin corrosive (Sub-category 1B) . It is also harmful if swallowed and may cause damage to organs through prolonged or repeated exposure . It is advised to handle this chemical with caution and use appropriate protective measures .
Relevant Papers One of the relevant papers retrieved is “Recent Advances in Borane Chemistry” which discusses some recent advances in the area of hydroboration and organoborane chemistry . Another paper titled “Chlorodicyclohexylborane-mediated aldol additions of alpha,alpha’-dioxygenated ketones” discusses the use of Chlorodicyclohexylborane in aldol additions .
作用机制
is a chemical compound with the linear formula (C6H11)2BCl . It has a molecular weight of 212.57 . It is a liquid reagent and is used as a reductant . It has a boiling point of 100-101 °C/1 mmHg and a density of 0.97 g/mL at 25 °C .
In terms of its applications, Chlorodicyclohexylborane is a convenient reagent for regio- and stereoselective enolboration of ketones and other carbonyl derivatives . It is used as a reactant for various reactions including Aldol addition reactions, Mukaiyama aldol addition, microwave-assisted ring-closing metathesis reactions, C-alkylation of aromatic aldimines, reversible ketone-ketone aldol reactions, and syn- and anti-stereoselective aldol reaction hexenone with aldehydes .
准备方法
Chlorodicyclohexylborane can be synthesized through several methods. One common synthetic route involves the reaction of dicyclohexylborane with hydrogen chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the product. The general reaction is as follows:
(C6H11)2BH+HCl→(C6H11)2BCl+H2
In an industrial setting, chlorodicyclohexylborane is often produced in solution form, such as in methylene chloride or hexanes, to facilitate handling and application .
化学反应分析
Chlorodicyclohexylborane is a versatile reagent that undergoes various types of chemical reactions:
Aldol Addition Reactions: It is used in aldol addition reactions to form β-hydroxy ketones or aldehydes. The reaction typically involves the addition of chlorodicyclohexylborane to an enolate, followed by hydrolysis.
Mukaiyama Aldol Addition: This reaction involves the addition of silyl enol ethers to aldehydes or ketones in the presence of a Lewis acid catalyst.
Microwave-Assisted Ring-Closing Metathesis: Chlorodicyclohexylborane is used in microwave-assisted ring-closing metathesis reactions to form cyclic compounds.
C-Alkylation of Aromatic Aldimines: It facilitates the alkylation of aromatic aldimines to form substituted aromatic compounds.
Reversible Ketone-Ketone Aldol Reactions: It is used in reversible aldol reactions between ketones to form β-hydroxy ketones.
Syn- and Anti-Stereoselective Aldol Reactions: Chlorodicyclohexylborane is employed in stereoselective aldol reactions to control the stereochemistry of the product
相似化合物的比较
Chlorodicyclohexylborane can be compared with other boron-containing compounds, such as:
Dicyclohexylborane: Similar in structure but lacks the chlorine atom, making it less reactive in certain reactions.
Dichlorophenylborane: Contains two chlorine atoms and a phenyl group, offering different reactivity and selectivity.
Catecholborane: Contains a catechol group, providing unique reactivity in hydroboration reactions.
Borane Dimethyl Sulfide Complex: A simpler borane compound used in hydroboration and reduction reactions
Chlorodicyclohexylborane is unique due to its combination of steric bulk and reactivity, making it a valuable reagent in organic synthesis.
属性
IUPAC Name |
chloro(dicyclohexyl)borane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22BCl/c14-13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBOKJIYEZCTEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1CCCCC1)(C2CCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22BCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403001 | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36140-19-9 | |
| Record name | Chlorodicyclohexylborane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36140-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chlorodicyclohexylborane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of chlorodicyclohexylborane in organic synthesis?
A1: Chlorodicyclohexylborane is primarily used as a reagent for stereoselective aldol additions, particularly with α,α′-dioxygenated ketones [, , , ].
Q2: How does the stereoselectivity of chlorodicyclohexylborane-mediated aldol additions differ from other boron reagents?
A2: Research suggests that the stereochemical outcome of the aldol reaction with chlorodicyclohexylborane is dependent on the protecting group on the α-oxygen atoms of the ketone. Interestingly, ketones with bulky silyloxy groups yielded syn aldols, suggesting the involvement of Z enolates. This observation challenges the common assumption of chelate formation during enolization, at least when sterically hindered protecting groups are present [, ].
Q3: Can you provide an example of how chlorodicyclohexylborane facilitates ring formation in organic synthesis?
A3: Chlorodicyclohexylborane has been successfully employed as an additive in ring-closing metathesis (RCM) reactions. Its presence significantly improves the yield of macrocycles, particularly when combined with thermal and microwave-assisted RCM [, ].
Q4: How does chlorodicyclohexylborane interact with transition metal complexes in organic synthesis?
A4: Studies have shown that chlorodicyclohexylborane can participate in σ-bond metathesis reactions with ruthenium complexes. For instance, it reacts with a four-membered ruthenacycle, [(p-cymene)RuCl(κC,P-CH2CH2PPh2)], leading to ring-opening and formation of a ruthenium complex with a pendant borane moiety [].
Q5: Are there alternative reagents to chlorodicyclohexylborane in aldol reactions, and how do their selectivities compare?
A5: Yes, alternative chiral boron reagents have been investigated in aldol reactions []. While other reagents may provide the desired product, the specific reaction conditions and substrate structure can influence the diastereoselectivity. In the synthesis of the C1-C11 fragment of amphidinolide O, chlorodicyclohexylborane demonstrated superior diastereoselectivity compared to other chiral boron reagents tested [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
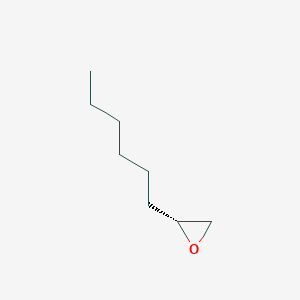

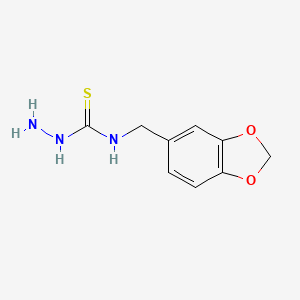





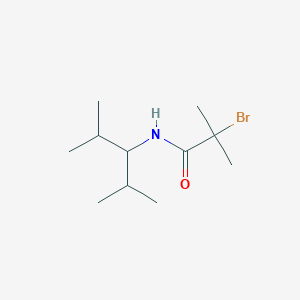

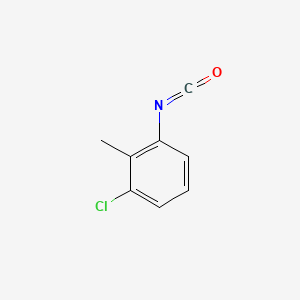

![3-[(3-Hydroxyphenyl)disulfanyl]phenol](/img/structure/B1586822.png)
